1-(3-chlorophenyl)-N-(2-(thiophen-2-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
The compound “1-(3-chlorophenyl)-N-(2-(thiophen-2-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide” is a complex organic molecule. It contains a triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. It also contains a chlorophenyl group and a thiophenyl group, which are aromatic rings containing chlorine and sulfur atoms, respectively .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the 1,2,3-triazole ring, the chlorophenyl group, and the thiophenyl group. The presence of these functional groups would likely influence the compound’s reactivity and properties .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chlorophenyl and thiophenyl groups could potentially increase the compound’s lipophilicity, which could influence its solubility and permeability .Scientific Research Applications
Antimicrobial Properties
Research has indicated that derivatives similar to 1-(3-chlorophenyl)-N-(2-(thiophen-2-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide show promise in antimicrobial activities. For example, compounds synthesized from reactions involving chlorophenyl and thiophenyl groups have been evaluated for their antibacterial and antifungal effects. These studies reveal that certain derivatives exhibit moderate to good antimicrobial activity against various pathogenic strains, highlighting the compound's potential in developing new antimicrobial agents (Desai, Shihora, & Moradia, 2007), (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Anticonvulsant Activity
Another significant application of this compound and its derivatives is in the development of anticonvulsant medications. Early research into similar compounds has demonstrated valuable pharmacological properties, including anticonvulsant activity. This makes them potential candidates for treating epilepsy and related conditions, although the specific compound was not directly linked to these findings, suggesting a broader area of research for related triazole derivatives (Shelton, 1981).
Synthesis and Chemical Characterization
The synthesis and chemical characterization of this compound derivatives have been extensively explored. Studies involve complex chemical reactions leading to the creation of novel compounds with potential biological activities. These research efforts not only provide insights into the structural and chemical properties of such compounds but also lay the groundwork for future pharmaceutical applications. The investigations into reaction mechanisms and the development of efficient synthesis methods contribute to the broader field of medicinal chemistry (Ledenyova, Falaleev, Shikhaliev, Ryzhkova, & Zubkov, 2018).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
1-(3-chlorophenyl)-N-(2-thiophen-2-ylethyl)triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN4OS/c16-11-3-1-4-12(9-11)20-10-14(18-19-20)15(21)17-7-6-13-5-2-8-22-13/h1-5,8-10H,6-7H2,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHHCNAUGPPAYPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C=C(N=N2)C(=O)NCCC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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